2-Amino-2-(3-fluorophenyl)propanoic acid hcl

Description

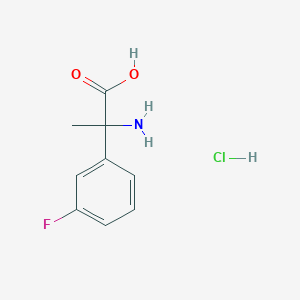

2-Amino-2-(3-fluorophenyl)propanoic acid HCl is a fluorinated amino acid derivative with a propanoic acid backbone. The compound features an amino group and a 3-fluorophenyl substituent on the α-carbon (C2) of the propanoic acid chain. Its molecular formula is C₉H₁₀FNO₂·HCl, with a calculated molecular weight of 219.45 g/mol. The fluorine atom at the meta position of the phenyl ring enhances metabolic stability and influences electronic properties, making it relevant in medicinal chemistry and biochemical research .

Properties

Molecular Formula |

C9H11ClFNO2 |

|---|---|

Molecular Weight |

219.64 g/mol |

IUPAC Name |

2-amino-2-(3-fluorophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H10FNO2.ClH/c1-9(11,8(12)13)6-3-2-4-7(10)5-6;/h2-5H,11H2,1H3,(H,12,13);1H |

InChI Key |

CHBWXGAJJJVGHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically starts from commercially available 3-fluorobenzaldehyde and glycine or its derivatives. The core steps include:

- Schiff base formation between the aldehyde group of 3-fluorobenzaldehyde and the amino group of glycine.

- Reduction of the Schiff base using reducing agents such as sodium borohydride to yield the amino acid derivative.

- Purification to isolate the hydrochloride salt form.

This method is well-documented for similar fluorophenyl amino acids and is adaptable for the 3-fluoro substitution pattern.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Schiff base formation | 3-fluorobenzaldehyde + glycine, mild acid/base catalysis | Typically conducted in aqueous or alcoholic solvent at room temperature |

| Reduction | Sodium borohydride (NaBH4) | Performed under controlled temperature (0-25°C) to avoid side reactions |

| Hydrochloride salt formation | Treatment with HCl gas or aqueous HCl solution | Converts free amino acid to stable hydrochloride salt |

The reaction is generally carried out under inert atmosphere to prevent oxidation, and the product is purified by crystallization or chromatography.

Enzymatic Resolution and Biocatalysis

An alternative preparation method involves enzymatic resolution using phenylalanine ammonia-lyase (PAL) from microbial sources such as Pseudozyma antarctica. This biocatalytic approach can selectively resolve racemic mixtures of fluorophenylalanine derivatives, improving enantiomeric purity. The reaction conditions include:

- Aqueous buffer (pH ~8.5)

- Moderate temperature (~30°C)

- Reaction time extending up to 168 hours

- Monitoring by HPLC for conversion and enantiomeric excess

This method is valuable for producing optically pure amino acid derivatives without harsh chemical reagents.

Industrial Production Considerations

Industrial synthesis of 2-Amino-2-(3-fluorophenyl)propanoic acid hydrochloride often scales up the laboratory methods with optimizations:

- Use of automated reactors and continuous flow systems for better control.

- Employment of advanced catalysts to improve yield and selectivity.

- Optimization of reaction parameters such as temperature, pH, and reagent concentrations.

- Use of crystallization and chromatographic purification to achieve pharmaceutical-grade purity.

Similar industrial methods are reported for related compounds like (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride, which involve Knoevenagel condensation, reduction, hydrolysis, and decarboxylation steps.

Comparative Table of Preparation Methods for Fluorophenyl Amino Acids

Research Findings and Optimization

- Enzymatic methods provide a green and selective alternative to chemical synthesis, especially for chiral purity.

- Reduction agents like sodium borohydride are preferred for their mildness and efficiency.

- Reaction monitoring by HPLC with chiral columns is critical for assessing conversion and enantiomeric excess.

- Industrial processes focus on scalability and reproducibility , often employing automated systems and continuous flow chemistry.

- Future research is directed at improving yields, reducing reaction times, and developing asymmetric catalytic methods to bypass racemic mixtures entirely.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Pharmacological Research

The compound has been studied for its potential role in drug development, particularly in targeting neurotransmitter systems. Its structural features suggest that it may influence receptor activities and modulate neurotransmission pathways.

Case Study: Neurotransmitter Modulation

Research indicates that compounds with similar structures can significantly affect neurotransmitter release and uptake mechanisms. This suggests a potential role for 2-Amino-2-(3-fluorophenyl)propanoic acid hydrochloride in neurological disorders where neurotransmitter imbalance is prevalent.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This property could be leveraged for therapeutic applications in metabolic diseases.

Case Study: Enzyme Inhibition Research

A study highlighted the compound's capacity to inhibit enzymes linked to metabolic disorders, indicating further therapeutic applications. The inhibition of these enzymes can lead to altered metabolic processes, which may benefit conditions such as obesity or diabetes.

Analgesic Activity

Similar compounds have demonstrated analgesic properties, suggesting that 2-Amino-2-(3-fluorophenyl)propanoic acid hydrochloride may also have pain-relieving effects.

Patent Insights

Patent literature indicates that derivatives of related compounds exhibit analgesic activity, leading to the development of pharmaceutical compositions aimed at alleviating pain in mammals . These findings highlight the compound's potential as a candidate for pain management therapies.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to analogs differing in:

- Substituent position (e.g., fluorine on phenyl ring, hydroxyl/nitro groups).

- Amino acid chain length (propanoic vs. acetic acid derivatives).

- Stereochemistry (R/S configurations).

- Additional functional groups (e.g., methyl branches, phosphonate moieties).

Data Table: Structural and Physicochemical Properties

Research Findings and Functional Implications

Impact of Fluorine Position: 3-Fluorophenyl derivatives exhibit distinct electronic effects compared to 4-fluorophenyl analogs. 4-Hydroxy-3-fluorophenyl variants (e.g., CAS 1810074-58-8) show increased hydrophilicity due to the hydroxyl group, which could improve solubility but reduce blood-brain barrier penetration .

Chain Length and Branching: Acetic acid derivatives (e.g., 2-Amino-2-(4-fluorophenyl)acetic acid HCl) have shorter carbon chains, reducing molecular weight but limiting conformational flexibility compared to propanoic acid analogs .

Stereochemical Effects: S-configuration in compounds like (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid may enhance enantioselective binding to biological targets, as seen in other chiral amino acid derivatives .

Structural Analysis Techniques

- NMR Spectroscopy: Used to confirm regiochemistry and purity, as demonstrated for 2-amino-2-(2,4-dihydroxyphenyl)propanoic acid (24DHPA) in –2.

- X-ray Crystallography : Critical for resolving stereochemical ambiguities and validating synthetic outcomes (e.g., ).

Biological Activity

2-Amino-2-(3-fluorophenyl)propanoic acid hydrochloride, a derivative of phenylalanine, has garnered attention in medicinal chemistry due to its structural modifications that enhance its biological activity. The presence of a fluorine atom on the phenyl ring significantly alters its chemical reactivity and interactions with biological targets, making it a compound of interest for various therapeutic applications.

- Molecular Formula : C9H10ClFNO2

- Molecular Weight : 219.64 g/mol

- Structure : The compound features an amino group, a carboxylic acid group, and a fluorinated phenyl ring, which contributes to its unique properties.

Biological Activity

Research indicates that 2-amino-2-(3-fluorophenyl)propanoic acid hydrochloride exhibits several biological activities, primarily through its interactions with neurotransmitter systems and enzymes. Its structural similarity to other amino acids allows it to participate in various biochemical pathways.

-

Neurotransmitter Interaction :

- The compound may influence neurotransmitter systems due to its ability to mimic amino acids involved in neurotransmission, potentially affecting mood and cognitive functions.

-

Enzyme Interaction :

- Studies suggest that the fluorine substitution enhances binding affinity to certain receptors or enzymes, which may lead to increased therapeutic efficacy.

- Transport Mechanisms :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2 | Fluorine at para position; different biological activity profile |

| 2-Amino-3-(2-fluorophenyl)propanoic acid | C9H10FNO2 | Fluorine at ortho position; altered steric effects |

| 4-Fluoro-L-phenylalanine | C9H10FNO2 | Direct phenylalanine derivative; less complex interactions |

The positioning of the fluorine atom in 2-amino-2-(3-fluorophenyl)propanoic acid hydrochloride is critical as it influences both chemical reactivity and biological interactions compared to its analogs.

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study highlighted the potential of fluorinated amino acids in modulating neurotransmitter release, suggesting that 2-amino-2-(3-fluorophenyl)propanoic acid hydrochloride could enhance synaptic transmission through increased receptor binding.

- Cytotoxicity Assessments :

-

Antimicrobial Activity :

- Research has shown that related compounds possess antimicrobial properties, with some derivatives demonstrating significant inhibition zones against various bacterial strains . This suggests that 2-amino-2-(3-fluorophenyl)propanoic acid hydrochloride could be explored for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.